molecular formula C22H24N4O4S2 B2573481 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE CAS No. 894948-12-0

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE

Cat. No.: B2573481
CAS No.: 894948-12-0
M. Wt: 472.58
InChI Key: DTVBUPXPNCEFPA-UHFFFAOYSA-N
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Description

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE is a complex organic compound that features a pyrimidine ring substituted with an amino group and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE typically involves multi-step organic reactionsThe final step often involves the coupling of the pyrimidine derivative with the butanamide moiety under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

Uniqueness

The uniqueness of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)butanamide, identified by CAS number 2097910-42-2, is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 382.52 g/mol. The structure features a pyrimidine ring substituted with an amino group and a benzenesulfonyl group, linked via a sulfanyl moiety to a butanamide functional group.

PropertyValue
Molecular FormulaC18H22N4O3SC_{18}H_{22}N_{4}O_{3}S
Molecular Weight382.52 g/mol
CAS Number2097910-42-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus blocking their activity. This is particularly relevant in the context of inflammatory responses where cytokines play a critical role.
  • Receptor Modulation : It may act on cellular receptors, altering signal transduction pathways and affecting cellular responses related to inflammation and other biological processes.

Biological Activity and Efficacy

Recent studies have evaluated the anti-inflammatory properties of similar compounds based on the pyrimidine structure. For instance, compounds containing the benzenesulfonyl group have shown significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro and in vivo.

Case Studies

  • In Vitro Studies : Research indicates that derivatives of this compound effectively suppress the expression of IL-1β and IL-6 mRNA in human cell lines. For example, compounds similar to the target compound demonstrated significant inhibition at concentrations below cytotoxic levels .
  • In Vivo Studies : In animal models, administration of these compounds resulted in decreased mRNA levels of inflammatory markers (IL-1β, IL-6, TNF-α) following lipopolysaccharide (LPS) induction. Histological evaluations showed reduced hepatotoxicity compared to control groups treated with LPS alone .
  • Comparative Analysis : A comparative study involving various derivatives revealed that modifications at the aromatic ring positions significantly influenced anti-inflammatory activity. Compounds lacking substituents at specific positions exhibited enhanced efficacy, suggesting that structural optimization could yield more potent analogs .

Summary of Findings

The biological activity of this compound points to its potential as an anti-inflammatory agent. Its ability to modulate key inflammatory pathways through enzyme inhibition and receptor interaction highlights its therapeutic promise.

Future Directions

Further research should focus on:

  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
  • Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.
  • Structural Modifications : Investigating how different substitutions affect biological activity to optimize therapeutic outcomes.

Properties

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-4-18(21(27)25-16-12-14(2)10-11-17(16)30-3)31-22-24-13-19(20(23)26-22)32(28,29)15-8-6-5-7-9-15/h5-13,18H,4H2,1-3H3,(H,25,27)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVBUPXPNCEFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)C)OC)SC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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